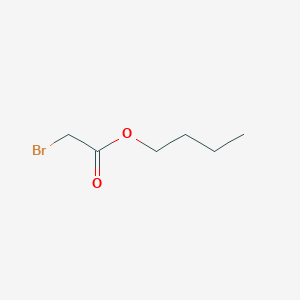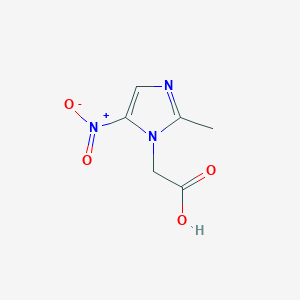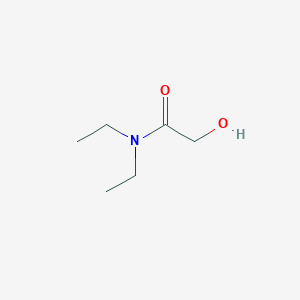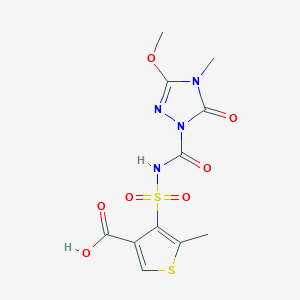
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Descripción general
Descripción
“N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide” (NAC) is an organic compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and appears as a white powder . It serves as a reagent in organic synthesis and a catalyst in chemical reactions, while also contributing as a preservative, disinfectant, and buffering agent .
Molecular Structure Analysis
The molecular formula of NAC is C10H10ClNO5S . The molecular weight is 291.71 . The structure is consistent with the proton NMR spectrum .Chemical Reactions Analysis
NAC is capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis . Release of nitric oxide (NO) was not seen . It is speculated to function as an antioxidant and anti-inflammatory agent . It has exhibited inhibitory effects on specific enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .Physical And Chemical Properties Analysis
NAC is a colorless, odorless crystalline solid . It exhibits water solubility . It appears as a white powder and forms clear colorless solution at 10 mg plus 1.0 ml of chloroform .Aplicaciones Científicas De Investigación
Organic Synthesis
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: is utilized as a reagent in organic synthesis . Its chemical properties facilitate the formation of complex organic compounds by acting as an intermediate or a reactant that undergoes chemical transformations. This compound’s role in synthesis is crucial for developing pharmaceuticals and other organic materials.
Catalysis
In chemical reactions, this compound serves as a catalyst . It can accelerate reaction rates without being consumed in the process, making it valuable for industrial processes that require efficient and cost-effective methods to produce chemicals at a large scale.
Preservation
Due to its chemical stability, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide acts as a preservative . It helps in maintaining the quality and extending the shelf life of various products, particularly in the food and pharmaceutical industries.
Disinfection
This compound has applications as a disinfectant . Its antimicrobial properties make it suitable for eliminating or reducing harmful microorganisms on surfaces, in water treatment, and in healthcare settings to prevent the spread of infections.
Buffering Agent
It is also used as a buffering agent . Buffering agents help maintain a stable pH in solutions, which is essential for numerous biological and chemical processes, including laboratory experiments and manufacturing processes.
Antioxidant Properties
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: is speculated to function as an antioxidant . Antioxidants are vital for protecting cells from damage caused by free radicals, and this compound’s potential antioxidant activity could have implications in medical research focused on diseases linked to oxidative stress.
Anti-inflammatory Applications
The compound exhibits anti-inflammatory properties . It has been shown to inhibit specific enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This suggests potential applications in developing treatments for conditions characterized by inflammation.
Enzyme Inhibition
As an inhibitor of aldehyde dehydrogenase, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has implications in research related to enzyme function and regulation . By inhibiting certain enzymes, it can be used to study metabolic pathways and the effects of enzyme dysregulation in diseases.
Mecanismo De Acción
Target of Action
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide primarily targets aldehyde dehydrogenase . Aldehyde dehydrogenase is an enzyme that plays a crucial role in alcohol metabolism, converting aldehydes into their corresponding carboxylic acids .
Mode of Action
This compound is a prodrug of the potent nitroxyl (HNO), which is a potent vasorelaxant . It slowly releases nitroxyl in a neutral solution . Nitroxyl interacts with its targets, causing vasorelaxation . Additionally, this compound acts as a powerful inhibitor of aldehyde dehydrogenase .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide are primarily related to vasorelaxation and alcohol metabolism . The release of nitroxyl leads to vasorelaxation, affecting the cardiovascular system . By inhibiting aldehyde dehydrogenase, it impacts the metabolic pathway of alcohol, potentially leading to the accumulation of acetaldehyde .
Pharmacokinetics
As a prodrug, it is expected to be metabolized in the body to release the active compound, nitroxyl
Result of Action
The molecular and cellular effects of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide’s action include vasorelaxation and the inhibition of aldehyde dehydrogenase . Vasorelaxation can lead to a decrease in blood pressure . The inhibition of aldehyde dehydrogenase can impact alcohol metabolism, potentially leading to the accumulation of acetaldehyde, which can cause symptoms such as flushing, nausea, and rapid heart rate .
Action Environment
The action, efficacy, and stability of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the prodrug releases nitroxyl . Additionally, factors such as temperature and the presence of other substances can potentially affect its stability and efficacy
Propiedades
IUPAC Name |
[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBSWWLKXEDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350910 | |
| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide | |
CAS RN |
142867-52-5 | |
| Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)












